Caesium tetrafluoroborate

Descripción general

Descripción

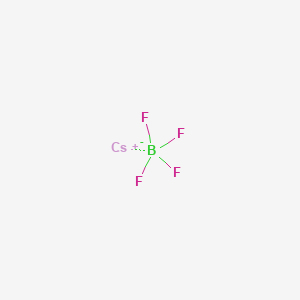

Caesium tetrafluoroborate is an inorganic compound with the chemical formula BCsF₄. It consists of a caesium cation (Cs⁺) and a tetrafluoroborate anion (BF₄⁻). This compound is known for its stability and solubility in organic solvents, making it useful in various chemical applications.

Mecanismo De Acción

Target of Action

Caesium tetrafluoroborate (CsBF4) is an ionic compound that consists of the caesium cation (Cs+) and the tetrafluoroborate anion (BF4-) The tetrafluoroborate anion is known to be a weakly coordinating anion This property allows it to be used in various chemical reactions without significantly affecting the overall process .

Mode of Action

This is due to its symmetrical structure, which distributes the negative charge equally over four atoms, and its composition of highly electronegative fluorine atoms, which diminish the basicity of the anion . Therefore, in most reactions involving CsBF4, it is usually assumed that the caesium cation is the reactive agent .

Biochemical Pathways

Tetrafluoroborate salts are often used in synthesis due to their weakly coordinating nature . They are also more soluble in organic solvents than related nitrate or halide salts , which could potentially affect various biochemical pathways.

Pharmacokinetics

A study on a similar compound, 18f-tetrafluoroborate (18f-tfb), showed that it was well-tolerated in healthy human subjects, with high uptakes seen in the thyroid, stomach, salivary glands, and bladder . Urinary clearance of 18F-TFB was also prominent .

Result of Action

Given its chemical properties, it is likely that csbf4 could be used in various chemical reactions without significantly affecting the overall process .

Action Environment

The action of CsBF4 can be influenced by various environmental factors. For instance, the solubility of CsBF4 in different solvents could affect its action and efficacy . Furthermore, the stability of CsBF4 could be affected by factors such as temperature and pH.

Análisis Bioquímico

Biochemical Properties

Caesium tetrafluoroborate has been evaluated for its role in biochemical reactions, particularly in the context of Positron Emission Tomography (PET) imaging . It interacts with the human sodium/iodide symporter (hNIS), a membrane glycoprotein that plays a crucial role in thyroid disease and reporter gene imaging .

Cellular Effects

The effects of this compound on cells are primarily observed through its interaction with the hNIS . It influences cell function by interacting with this symporter, impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the hNIS . This interaction can lead to changes in gene expression and can influence enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time . There is no significant degradation of the compound, and its long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . Studies have observed threshold effects, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hNIS . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the hNIS . This interaction can affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its interaction with the hNIS . This interaction can direct it to specific compartments or organelles within the cell .

Métodos De Preparación

Caesium tetrafluoroborate can be synthesized by reacting boric acid and hydrofluoric acid with caesium hydroxide or caesium carbonate . The reaction typically involves the following steps:

- Dissolving boric acid in hydrofluoric acid to form tetrafluoroboric acid.

- Adding caesium hydroxide or caesium carbonate to the solution to precipitate this compound.

- Filtering and drying the precipitate to obtain the final product.

Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

Caesium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion acts as a leaving group.

Complex Formation: It forms complexes with transition metals and other cations, often used in catalysis and synthesis.

Hydrolysis: This compound is slightly sensitive to hydrolysis, leading to the formation of hydrofluoric acid and boric acid.

Common reagents used in these reactions include transition metal salts, organic solvents, and other fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Caesium tetrafluoroborate has a wide range of scientific research applications:

Chemistry: It is used as a source of caesium ions in various chemical reactions and as a catalyst in organic synthesis.

Biology: It is employed in the preparation of biological samples for electron microscopy due to its ability to enhance contrast.

Medicine: Research is ongoing into its potential use in radiopharmaceuticals for medical imaging and cancer treatment.

Comparación Con Compuestos Similares

Caesium tetrafluoroborate is similar to other tetrafluoroborate salts, such as sodium tetrafluoroborate and potassium tetrafluoroborate. it has unique properties due to the presence of the caesium ion:

Solubility: It is more soluble in organic solvents, which enhances its utility in organic synthesis and catalysis.

Similar compounds include:

- Sodium tetrafluoroborate (NaBF₄)

- Potassium tetrafluoroborate (KBF₄)

- Lithium tetrafluoroborate (LiBF₄)

These compounds share similar chemical properties but differ in their solubility, stability, and reactivity due to the different cations present.

Actividad Biológica

Caesium tetrafluoroborate (CsBF₄) is an inorganic compound that has garnered attention for its potential biological applications, particularly in the fields of medical imaging and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound consists of caesium cations (Cs⁺) and tetrafluoroborate anions (BF₄⁻), forming a stable crystalline structure. Its unique properties, such as solubility in organic solvents and stability at high temperatures, make it an attractive compound for various scientific applications, including biochemical research and medical imaging.

Target Interactions

The primary biological mechanism of CsBF₄ involves its interaction with the human sodium iodide symporter (hNIS), a protein responsible for iodide uptake in thyroid cells. This interaction is crucial for its potential application in Positron Emission Tomography (PET) imaging, where it can enhance the contrast of biological samples .

Biochemical Pathways

Research indicates that CsBF₄ participates in several biochemical pathways. It acts as a fluoride donor in various chemical reactions, facilitating electrophilic substitutions and enhancing the synthesis of biologically relevant compounds. Additionally, studies have shown that CsBF₄ can improve the performance of electrochemical devices, which may have implications for biosensors and other diagnostic tools.

PET Imaging Applications

A significant area of research focuses on the use of CsBF₄ in PET imaging. A study demonstrated that a related compound, 18F-tetrafluoroborate (18F-tFB), exhibited high uptake in thyroid tissues, stomach, salivary glands, and bladder in healthy subjects. This suggests that CsBF₄ could similarly be utilized to visualize metabolic processes in vivo .

Cellular Effects

In vitro studies have shown that CsBF₄ affects cellular processes through its interaction with hNIS. The compound's uptake by cells is influenced by dosage and exposure time, with higher concentrations leading to increased cellular uptake. This property is particularly relevant for developing targeted therapies and diagnostic agents .

Comparative Analysis with Other Compounds

This compound shares similarities with other tetrafluoroborates, such as sodium tetrafluoroborate (NaBF₄) and potassium tetrafluoroborate (KBF₄). However, it exhibits unique characteristics due to the larger caesium ion:

| Property | This compound | Sodium Tetrafluoroborate | Potassium Tetrafluoroborate |

|---|---|---|---|

| Stability | High | Moderate | Moderate |

| Solubility | High in organic solvents | Low | Low |

| Reactivity | Moderate | High | High |

This table highlights the advantages of CsBF₄ in terms of stability and solubility, making it suitable for high-temperature applications and organic synthesis.

Pharmacokinetics and Dosage Effects

Pharmacokinetic studies on similar compounds indicate that CsBF₄ is well-tolerated in biological systems. The compound's distribution within tissues is primarily mediated by hNIS interactions. Dosage effects observed in animal models reveal that varying concentrations can significantly influence the uptake and localization of caesium ions within tissues .

Propiedades

IUPAC Name |

cesium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Cs/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXRQPOVBVBECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BCsF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635691 | |

| Record name | Caesium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18909-69-8 | |

| Record name | Caesium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.